Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide structure
959741-32-3 structure
Product Name:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
Numero CAS:959741-32-3
MF:C7H6BrNO3
MW:232.0314412117
MDL:MFCD28962490
CID:4769970
PubChem ID:68458381
Update Time:2026-02-26

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide
    • AK00779456
    • methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate
    • 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester
    • C77316
    • 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide
    • BS-17996
    • DB-196363
    • 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide
    • 959741-32-3
    • 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate
    • MFCD28962490
    • AKOS037649313
    • MCYWPISPRQLCFC-UHFFFAOYSA-N
    • SCHEMBL2961818
    • 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide
    • MDL: MFCD28962490
    • Inchi: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3
    • Chiave InChI: MCYWPISPRQLCFC-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

Proprietà calcolate

  • Massa esatta: 230.95311g/mol
  • Massa monoisotopica: 230.95311g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 176
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.7
  • Superficie polare topologica: 51.8

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abcr
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5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; .
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€114.70 2023-04-17

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  0 °C; < 10 °C; 10 °C → rt; overnight, rt
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Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Riferimento
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Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, 45 °C
1.2 Reagents: Sodium sulfite ;  0 °C
Riferimento
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Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 1 h, 0 °C → reflux
Riferimento
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Metodo di produzione 5

Condizioni di reazione
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Riferimento
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Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
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Metodo di produzione 7

Condizioni di reazione
Riferimento
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Metodo di produzione 8

Condizioni di reazione
Riferimento
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Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  10 °C → rt; 2 d, rt
Riferimento
Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation
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Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Acetonitrile ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
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Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ;  pH 8
Riferimento
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Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, reflux
Riferimento
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Slavik, Roger; Grether, Uwe; Muller Herde, Adrienne; Gobbi, Luca; Fingerle, Jurgen; et al, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Trifluoroacetic anhydride Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 4 h, 25 °C
Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; overnight, 45 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
Riferimento
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Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
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Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 h, rt → 60 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Riferimento
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Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
Riferimento
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Gallant, Michel; Chauret, Nathalie; Claveau, David; Day, Stephen; Deschenes, Denis; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

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